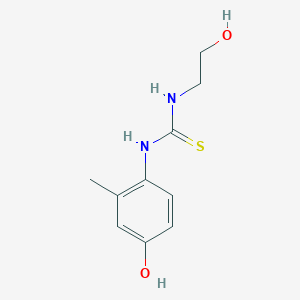
N-(2-Hydroxyethyl)-N'-(4-hydroxy-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(4-hydroxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both hydroxyethyl and hydroxyphenyl groups attached to the thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(4-hydroxy-2-methylphenyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 4-hydroxy-2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(4-hydroxy-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(4-hydroxy-2-methylphenyl)thiourea may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(4-hydroxyphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(4-hydroxy-2-methylphenyl)thiourea is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which may enhance its reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
62500-92-9 |
|---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-hydroxy-2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-8(14)2-3-9(7)12-10(15)11-4-5-13/h2-3,6,13-14H,4-5H2,1H3,(H2,11,12,15) |
InChI Key |
FBQVUDCGDFUJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















